molecular formula C18H12N4O3S B2377421 3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea CAS No. 26135-57-9

3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea

Cat. No.: B2377421
CAS No.: 26135-57-9
M. Wt: 364.38
InChI Key: OMAGQZWBCZSVBF-UHFFFAOYSA-N
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Description

3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea is a synthetic organic compound designed for research applications, combining a naphtho[1,2-d]thiazole heterocyclic system with a 4-nitrophenyl urea moiety. This structural class is of significant interest in medicinal chemistry exploration, particularly in the development of novel anti-infective agents . Naphthothiazole derivatives are recognized for their interaction with biological targets, and urea derivatives have demonstrated potent antibacterial properties in scientific studies . The integration of these pharmacophores suggests potential for investigating mechanisms of action related to bacterial growth inhibition. One study on a structurally related bis-urea compound reported enhanced antibacterial efficacy upon complexation with metal ions, showing particular potency against Gram-negative bacteria such as Serratia marcescens . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to employ advanced techniques such as broth dilution and disc diffusion assays to evaluate its biological activity .

Properties

IUPAC Name

1-benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c23-17(19-12-6-8-13(9-7-12)22(24)25)21-18-20-16-14-4-2-1-3-11(14)5-10-15(16)26-18/h1-10H,(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAGQZWBCZSVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under mild conditions.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted urea derivatives.

Mechanism of Action

The mechanism of action of 3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of Mycobacterium tuberculosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler structure lacking the nitrophenyl and urea groups.

    2-Aminobenzothiazole: Contains an amino group instead of the nitrophenyl group.

    Benzothiazole-2-thiol: Contains a thiol group instead of the urea moiety.

Uniqueness

3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea is unique due to its combination of a benzothiazole ring, a nitrophenyl group, and a urea moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler benzothiazole derivatives .

Biological Activity

3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a naphthalene moiety fused with a thiazole ring and a nitrophenyl urea group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H12N4O3S\text{C}_{16}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This compound exhibits unique structural features that enhance its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in cancer research where enzyme inhibition plays a crucial role in controlling cell proliferation.
  • Antimicrobial Effects : The compound has shown potential antimicrobial activity against various pathogens. Its structure allows for interaction with microbial enzymes or receptors, leading to growth inhibition.
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The nitrophenyl group is believed to enhance its ability to penetrate cellular membranes and interact with DNA or RNA.

Research Findings and Case Studies

Recent studies have explored the biological activities of this compound, revealing significant findings:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerCytotoxic effects on cancer cell lines (e.g., MCF-7)
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of DHODH

Case Study: Anticancer Activity

A study conducted on the cytotoxic effects of this compound demonstrated significant growth inhibition in MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The compound was tested at various concentrations (10 µM to 50 µM), showing a dose-dependent response with an IC50 value around 25 µM.

Case Study: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 15 µg/mL to 30 µg/mL.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea?

The synthesis typically involves coupling hydrazonoyl chlorides with precursors like methyl hydrazinecarbodithioates in absolute ethanol, using triethylamine as a base. Stirring at room temperature for 6 hours yields solid products, which are crystallized from dimethylformamide (DMF) . Key parameters include solvent polarity (ethanol for solubility), stoichiometric ratios (1:1 for reactants), and purification via recrystallization.

Q. Q2. How can researchers confirm the structural integrity of the synthesized compound?

Characterization relies on NMR spectroscopy (¹H/¹³C) to verify connectivity of the naphthothiazole and urea moieties. X-ray crystallography (as applied in analogous urea-thiazole derivatives) provides definitive confirmation of stereochemistry and intermolecular interactions, such as hydrogen bonding between urea NH and nitro groups .

Advanced Mechanistic Insights

Q. Q3. What mechanistic pathways govern the formation of the naphthothiazole core in this compound?

The naphthothiazole ring likely forms via cyclization of a dithiocarbamate intermediate. Computational studies (e.g., DFT) on similar systems suggest that electron-withdrawing groups (e.g., nitro) on the phenyl ring stabilize transition states by resonance, accelerating cyclization. Experimental validation requires monitoring intermediates via LC-MS or in-situ IR .

Q. Q4. How do substituents on the phenyl ring influence reactivity and yield?

Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the urea carbonyl, promoting nucleophilic attack. For example, 4-nitrophenyl derivatives exhibit higher yields (70–85%) compared to methoxy-substituted analogs (50–60%) due to reduced steric hindrance and improved electronic activation .

Biological Activity Profiling

Q. Q5. What in vitro assays are recommended for preliminary biological screening?

Standard assays include:

  • Enzyme inhibition : Kinase or protease inhibition using fluorescence-based assays.
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    Comparable urea-thiazole hybrids show IC₅₀ values in the low micromolar range for kinase targets .

Q. Q6. How can contradictory bioactivity data between similar derivatives be resolved?

Discrepancies often arise from substituent effects. For instance, replacing thiophene with furan in the urea moiety alters solubility and target binding. Systematic SAR studies (e.g., varying substituents at the 4-position of the phenyl ring) combined with molecular docking can clarify these trends .

Structural and Functional Comparisons

Q. Q7. How does this compound compare structurally to other urea-based therapeutics?

Compound Key Structural Features Reported Activities
Sorafenib (Nexavar®)Diaryurea with trifluoromethyl groupKinase inhibition (RAF, VEGF)
3-{Naphthothiazolyl}ureaNaphthothiazole fused ring, nitro groupAntimicrobial, anticancer (preclinical)
1-(4-Fluorobenzo[d]thiazol)Fluorine substitutionEnhanced metabolic stability

Environmental and Stability Considerations

Q. Q8. What methodologies assess the environmental fate of this compound?

Long-term studies (e.g., Project INCHEMBIOL) evaluate photodegradation, hydrolysis, and bioaccumulation. Accelerated stability testing under varied pH (2–12) and UV exposure quantifies degradation products via HPLC-MS. The nitro group may increase persistence in aquatic systems .

Q. Q9. How can researchers mitigate instability during storage?

Lyophilization in amber vials under inert gas (N₂/Ar) prevents oxidation. Adding antioxidants (e.g., BHT) at 0.01% w/w reduces radical-mediated degradation of the thiazole ring .

Advanced Analytical Techniques

Q. Q10. What advanced spectral methods resolve ambiguities in tautomeric forms?

Variable-temperature NMR (VT-NMR) distinguishes tautomers (e.g., keto-enol) by tracking proton shifts. For example, urea NH protons exhibit downfield shifts (>10 ppm) in DMSO-d₆ due to hydrogen bonding, while thiazole protons remain stable .

Q. Q11. How is computational modeling applied to predict biological targets?

Molecular dynamics simulations (e.g., GROMACS) and docking (AutoDock Vina) identify binding pockets in kinases (e.g., EGFR). QSAR models trained on IC₅₀ data for similar thiazole-urea derivatives prioritize synthetic targets .

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